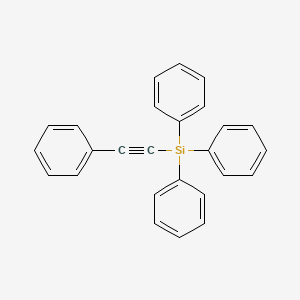

Silane, triphenyl(phenylethynyl)-

Description

Historical Trajectories and Modern Relevance of Organosilicon Chemistry

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.orgphenylsilicone.com This breakthrough laid the groundwork for over a century of innovation. In the early 20th century, Frederic Kipping's extensive research significantly advanced the field, leading to his coining of the term "silicone." wikipedia.org A major leap occurred in the 1940s with the development of commercial silicone polymers, which found widespread use due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.comrichsilicone.com

Today, organosilicon compounds are integral to numerous sectors. Silicones, a major class of these compounds, are used extensively as sealants, adhesives, lubricants, and in the manufacturing of rubber. cfsilicones.comdirectindustry.com Their applications span the automotive, aerospace, construction, and electronics industries. cfsilicones.comdirectindustry.com In the realm of consumer goods, organosilicons are found in personal care products and medical devices due to their biocompatibility. cfsilicones.com Furthermore, they play a crucial role as intermediates and catalysts in various chemical syntheses. researchgate.net

The Foundational Role of Carbon-Silicon Bond Formation in Advanced Chemical Synthesis

The carbon-silicon (C-Si) bond is the defining feature of organosilicon compounds and is central to their utility in advanced chemical synthesis. wikipedia.organylearn.ai These bonds are not found in nature; they are created synthetically. researchgate.netnih.gov The formation of C-Si bonds allows for the creation of molecules with unique properties that can be tailored for specific applications. anylearn.ai

In medicinal chemistry, the substitution of carbon with silicon, known as silasubstitution, can alter the physical and electronic properties of bioactive compounds, potentially enhancing their efficacy as drug candidates. acs.org For instance, silane (B1218182) diol isosteres have shown promise as potent inhibitors of certain enzymes. acs.org The ability to form C-Si bonds with stereochemical control is crucial for synthesizing complex, highly functionalized molecules. acs.org Researchers have developed various methods to achieve this, including hydrosilylation and the use of organometallic reagents. acs.org The activation of the C-Si bond towards electrophilic cleavage is another key aspect, enabling further functionalization of organosilicon compounds. nih.gov

Positioning of Phenylethynylsilane Derivatives within Contemporary Organosilicon Research

Phenylethynylsilane derivatives, which include the subject of this article, "Silane, triphenyl(phenylethynyl)-", represent a significant area of contemporary organosilicon research. These compounds are characterized by a phenylethynyl group (a phenyl ring attached to a carbon-carbon triple bond) bonded to a silicon atom. ontosight.ai

These derivatives serve as versatile building blocks in organic synthesis and materials science. ontosight.ai The presence of the phenylethynyl group imparts specific reactivity, making them valuable for creating complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For example, trimethyl(phenylethynyl)silane is used in cross-coupling reactions and as a precursor for silicon-containing polymers and nanoparticles. ontosight.ai The electronic properties of phenylethynylsilanes can be tuned by introducing different substituents, which affects their behavior in applications such as the development of new materials with unique optical and electronic characteristics. kuet.ac.bd Research into the polymerization of these derivatives has also been a subject of interest. chemicalbook.com

Interactive Data Table: Properties of a Related Phenylethynylsilane Derivative

Below are some physicochemical properties of Trimethyl(phenylethynyl)silane, a related compound to the focus of this article.

| Property | Value | Source |

| Molecular Formula | C11H14Si | nist.gov |

| Molecular Weight | 174.31 g/mol | ontosight.aisigmaaldrich.com |

| Boiling Point | 87-88 °C at 9 mmHg | chemicalbook.com |

| Density | 0.886 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.528 | chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

4131-46-8 |

|---|---|

Molecular Formula |

C26H20Si |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

triphenyl(2-phenylethynyl)silane |

InChI |

InChI=1S/C26H20Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H |

InChI Key |

MGTOFLSIIRHBNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Triphenyl Phenylethynyl Silane

Mechanistic Pathways of Hydrosilylation Reactions with Organosilicon Compounds

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. wikipedia.org The mechanism of this reaction can be complex and is highly dependent on the catalyst and substrates involved.

Catalytic Hydrosilylation of Unsaturated Systems and Enolsilane Formation

The catalytic hydrosilylation of unsaturated systems like alkenes and alkynes is a widely used method for the synthesis of organosilanes. wikipedia.org Transition metal catalysts, particularly those based on platinum, are highly effective for this transformation. wikipedia.orgyoutube.com The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the unsaturated substrate. Subsequent insertion of the alkene or alkyne into the metal-hydride or metal-silyl bond, followed by reductive elimination, affords the final product. wikipedia.orglibretexts.org

Variations of this mechanism exist, including pathways where the alkene inserts into the metal-silyl bond before reductive elimination of a C-H bond. libretexts.org The regioselectivity of hydrosilylation is a key aspect, with anti-Markovnikov addition being the typical outcome for terminal alkenes, placing the silicon atom at the terminal carbon. wikipedia.org However, methods for achieving Markovnikov addition are an active area of research. wikipedia.org In the case of alkynes, cis-addition of the hydrosilane is often observed, leading to (E)-alkenylsilanes. libretexts.org

The reactivity of silanes in hydrosilylation is influenced by their structure. For instance, in photoinduced hydrosilylation using benzophenone (B1666685) as a photoinitiator, the reaction proceeds through the formation of a silyl (B83357) radical. nih.gov The efficiency of the reaction is enhanced when the Si-H bond is substituted with phenyl groups, as in diphenylsilane (B1312307) and triphenylsilane (B1312308), though diphenylsilane was found to be more efficient due to lower steric hindrance. nih.gov

Table 1: Factors Influencing Hydrosilylation Reactivity libretexts.org

| Factor | Influence on Reaction Rate |

| Substrate (Alkene) | 1-alkene > 2-alkene > 3-alkene |

| Silyl Group | SiHCl₃ > (C₆H₅)₃SiH > (C₂H₅)₃SiH |

Elucidation of Silane (B1218182) Functionality as Hydride Donors and Reductants

Silanes, including phenyl-substituted silanes, can function as effective hydride donors and reducing agents in various chemical transformations. organic-chemistry.orgmsu.edu They offer a less toxic alternative to traditional reducing agents like tributyltin hydride. organic-chemistry.org The reducing ability of a silane is related to the Si-H bond dissociation energy. msu.edu

In certain reactions, the hydridic character of silanes is enhanced by the presence of an acid or a fluoride (B91410) source. msu.edu For example, trifluoroacetic acid can be used to promote the reduction of carbonyl compounds. msu.edu Fluoride ions can coordinate to the silicon atom, forming a hypervalent species that is a more potent hydride donor. msu.edu

Carbonic anhydrase, a zinc-containing enzyme, has been shown to catalyze the enantioselective reduction of ketones using phenylsilane (B129415) as a hydride donor. nih.gov The proposed mechanism involves the formation of a zinc hydride intermediate from the reaction of the enzyme's zinc hydroxide (B78521) with the silane. nih.gov This zinc hydride then transfers the hydride to the ketone. nih.gov

C-H Bond Silylation Mechanisms

The direct functionalization of C-H bonds with silicon represents an atom-economical approach to the synthesis of organosilanes. researchgate.net This transformation can be achieved through both transition-metal-catalyzed and metal-free methods.

Transition Metal-Catalyzed Pathways for C-H Silylation

Transition metal catalysts, particularly those based on rhodium and iridium, have been extensively studied for C-H silylation. escholarship.orgnih.gov Mechanistic investigations of rhodium-catalyzed intermolecular silylation of arenes have identified a (Segphos)Rh(III)(SiR₃)(H)₂ complex as the catalyst's resting state, with the rate-limiting step being the reductive elimination of an alkane (from a hydrogen acceptor). escholarship.org

Iridium catalysts with hindered phenanthroline ligands have shown high activity for the silylation of electron-rich arenes. escholarship.org A key challenge with these systems is the inhibition of the catalyst by hydrogen gas, which is a byproduct of the reaction. escholarship.org Computational studies on the palladium-catalyzed C-H arylation of phenanthrene (B1679779) with trimethylphenylsilane, promoted by o-chloranil, revealed a mechanism involving transmetalation, carbometalation, and trans-β-hydrogen elimination. nih.gov In this system, o-chloranil was found to act as a ligand, an oxidant, and a base. nih.gov

Transition Metal-Free Mechanistic Insights into C-H Silylation

Transition-metal-free C-H silylation offers an alternative approach, often utilizing Lewis acids, Brønsted bases, or radical initiators as catalysts. researchgate.net For instance, B(C₆F₅)₃ can catalyze the C-H silylation of N,N-disubstituted anilines with hydrosilanes. researchgate.net The mechanism is proposed to involve the activation of the silane by the Lewis acid.

Another metal-free approach involves the use of a base to generate a silyl anion, which can then react with a suitable electrophile. For example, a cesium carbonate catalyst can mediate the silylation of p-quinone methides with silylboranes under solvent-free conditions. nih.gov Visible light-promoted photocatalytic C-H silylation of heteroarenes has also been developed, using radical initiators to generate silyl radicals that then react with the heteroarene. rsc.org

Reaction Mechanisms of Silicon-Based Cross-Coupling

Silicon-based cross-coupling reactions have emerged as a powerful and environmentally benign method for the formation of carbon-carbon bonds. rsc.org These reactions offer several advantages over other cross-coupling protocols due to the stability and low toxicity of organosilicon reagents. rsc.org

A key step in silicon-based cross-coupling is the transmetalation of the organosilyl group to the palladium catalyst. The efficiency of this step is highly dependent on the nature of the substituents on the silicon atom. rsc.org Early work focused on the use of fluorinated silanes, as the electron-withdrawing fluorine atoms activate the silicon center towards transmetalation. gelest.com For example, phenyltrifluorosilane (B1582143) can be coupled with aryl bromides. gelest.com

More recent developments have focused on the use of silanols and silanolates, which can be activated under milder conditions, often without the need for fluoride additives. illinois.edu Mechanistic studies have shown that two distinct transmetalation pathways can be operative, and the choice of reaction conditions can favor one pathway over the other. nih.gov The use of specific ligands, such as phosphine (B1218219) oxides, has been found to promote the cross-coupling of potassium silanolates with aryl bromides. gelest.com

The versatility of silicon-based cross-coupling is highlighted by its application in sequential reaction sequences. For instance, a one-pot hydroarylation of an alkyne can be achieved through a platinum-catalyzed hydrosilylation followed by a palladium-catalyzed cross-coupling reaction. illinois.edu

Silyl-Heck and Silyl-Negishi Reaction Mechanism Investigations

The silyl-Heck and silyl-Negishi reactions are powerful tools for the formation of carbon-silicon and carbon-carbon bonds, respectively. While specific mechanistic studies focused solely on triphenyl(phenylethynyl)silane are limited, the general mechanisms for these reactions provide a strong framework for understanding its reactivity.

Silyl-Heck Reaction: The silyl-Heck reaction is a palladium-catalyzed process for the silylation of olefins. nih.govorganic-chemistry.org The generally accepted mechanism, analogous to the traditional Heck reaction, involves the oxidative addition of a silyl halide or triflate to a Pd(0) complex, followed by migratory insertion of the olefin into the Pd-Si bond. A subsequent β-hydride elimination regenerates the catalyst and yields the vinyl- or allylsilane product. nih.govnih.gov For triphenyl(phenylethynyl)silane, if it were to be synthesized via a silyl-Heck type reaction, a halotriphenylsilane would react with phenylacetylene (B144264). However, the more common reactions involving triphenyl(phenylethynyl)silane would see it used as a substrate.

Silyl-Negishi Reaction: The silyl-Negishi reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with a silyl electrophile. nih.govorganic-chemistry.org The catalytic cycle typically begins with the oxidative addition of the silyl halide to the low-valent metal center. This is followed by transmetalation from the organozinc reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. nih.govwikipedia.orgillinois.edu In the context of triphenyl(phenylethynyl)silane, a triphenylsilyl halide could be coupled with a phenylethynylzinc reagent. The efficiency of this process would be influenced by the steric bulk of the triphenylsilyl group and the nature of the ligands on the metal catalyst. nih.gov

| Reaction | Key Mechanistic Steps | Role of Triphenyl(phenylethynyl)silane Moiety |

| Silyl-Heck | 1. Oxidative addition of R₃Si-X to Pd(0) 2. Olefin insertion into Pd-Si bond 3. β-Hydride elimination | As a potential product from the reaction of a triphenylsilyl halide and phenylacetylene. |

| Silyl-Negishi | 1. Oxidative addition of R₃Si-X to Pd(0) or Ni(0) 2. Transmetalation with R'-ZnX 3. Reductive elimination | As a potential product from the coupling of a triphenylsilyl halide and a phenylethynylzinc reagent. |

Mechanistic Studies of Silane Alcoholysis Reactions

The alcoholysis of silanes, particularly alkynylsilanes, is a fundamental reaction in organosilicon chemistry. The mechanism of this process generally involves the nucleophilic attack of an alcohol on the silicon center. youtube.comyoutube.com For triphenyl(phenylethynyl)silane, the reaction with an alcohol would lead to the cleavage of the silicon-alkynyl bond to form a triphenylalkoxysilane and phenylacetylene.

The reaction is typically catalyzed by acids or bases. Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the silicon atom. Under acidic conditions, the acid can activate the silane, making the silicon atom more electrophilic. The bulky triphenylsilyl group in triphenyl(phenylethynyl)silane would likely hinder the approach of the alcohol, potentially requiring more forcing reaction conditions compared to less sterically encumbered alkynylsilanes.

In-depth Analysis of Si-H Bond Activation Processes

While triphenyl(phenylethynyl)silane does not possess a Si-H bond, the activation of Si-H bonds in related hydrosilanes is a critical area of research with implications for understanding the reactivity of the silicon center. acs.orgnih.govresearchgate.net The activation of a Si-H bond typically occurs through oxidative addition to a transition metal center or via electrophilic activation by a Lewis acid. acs.orgresearchgate.net

In reactions where a hydrosilane is reacted in the presence of triphenyl(phenylethynyl)silane (e.g., hydrosilylation of the alkyne), the mechanism of Si-H activation of the hydrosilane is a key step. The choice of catalyst and reaction conditions determines the pathway of this activation, which in turn influences the regio- and stereoselectivity of the addition across the carbon-carbon triple bond of the phenylethynyl group.

Mechanistic Role of Relay Trimetallic Transmetalation in Silacycle Synthesis

The synthesis of silacycles, cyclic compounds containing one or more silicon atoms in the ring, often involves intricate mechanistic pathways. One such pathway that has been investigated in the context of alkynylsilanes is relay trimetallic transmetalation. frontiersin.orgnih.gov This mechanism is particularly relevant for the construction of complex silacycles.

In a process involving an ortho-alkynylsilylalkylaryl halide, a palladium/rhodium cooperative catalysis has been shown to proceed via a relay trimetallic transmetalation. frontiersin.org This involves a sequence of transmetalation events between the two different metal catalysts, which facilitates the desired bond formations for the construction of the silacycle. While a specific example with triphenyl(phenylethynyl)silane is not documented, its alkynyl moiety makes it a potential substrate for analogous cyclization strategies.

Investigations into Regioselectivity and Chemoselectivity Governing Organosilicon Reactions

The regioselectivity and chemoselectivity of reactions involving triphenyl(phenylethynyl)silane are governed by the electronic and steric properties of both the triphenylsilyl and the phenylethynyl groups. The silicon atom influences the polarization of the adjacent carbon-carbon triple bond, a phenomenon known as the α-silicon effect. This effect, combined with the steric bulk of the triphenylsilyl group, often directs the attack of electrophiles to the β-carbon of the alkyne.

Conversely, the reaction of nucleophiles can be directed to the silicon atom, leading to cleavage of the Si-C(alkynyl) bond. The chemoselectivity of reactions is also a key consideration, for instance, in reactions involving both the alkyne and the phenyl rings. The specific reaction conditions and reagents will determine which part of the molecule reacts preferentially.

Exploration of Photochemical Reaction Mechanisms involving Silanes

The photochemistry of organosilanes is a rich field of study. researchgate.net While specific photochemical studies on triphenyl(phenylethynyl)silane are scarce, the general principles of silane photochemistry can be applied. Irradiation of alkynylsilanes can lead to a variety of transformations, including cycloadditions and rearrangements. The presence of the phenyl groups on the silicon atom and the phenylethynyl chromophore suggests that triphenyl(phenylethynyl)silane would be photochemically active. The specific products would depend on the wavelength of light used and the reaction conditions. For related systems, photochemical reactions can involve silyl radical intermediates. researchgate.net

Impact of Steric and Electronic Factors on Organosilicon Reactivity

The reactivity of triphenyl(phenylethynyl)silane is profoundly influenced by both steric and electronic factors. nih.govthieme-connect.com

Steric Factors: The three phenyl groups attached to the silicon atom create a highly congested steric environment. This steric hindrance can impede the approach of reagents to the silicon center and the adjacent alkynyl carbon, often dictating the regioselectivity of addition reactions and potentially slowing down reaction rates compared to less hindered silanes. gelest.com

Electronic Factors: The triphenylsilyl group is generally considered to be electron-withdrawing by induction, but it can also act as a π-donor through σ-π conjugation. The phenylethynyl group is an electron-rich π-system. The interplay of these electronic effects influences the electron density distribution within the molecule and thus its reactivity towards electrophiles and nucleophiles. The silyl group can stabilize a positive charge at the β-position (the β-silicon effect), which is a significant factor in electrophilic additions to the alkyne. nih.govthieme-connect.com

| Factor | Description | Impact on Reactivity |

| Steric Hindrance | The bulky triphenylsilyl group shields the silicon atom and the α-carbon of the alkyne. | Can direct attack to the less hindered β-carbon; may decrease reaction rates. |

| β-Silicon Effect | Stabilization of a carbocation at the β-position to the silicon atom. | Influences the regioselectivity of electrophilic addition to the alkyne. |

| Inductive Effect | The electronegativity difference between carbon and silicon leads to a polarized Si-C bond. | The silyl group is inductively electron-donating. |

| σ-π Conjugation | Interaction of the Si-C σ-orbital with the alkyne π-system. | Can influence the electron density of the alkyne and its reactivity. |

Computational and Theoretical Chemistry Studies of Phenylethynylsilanes

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure, which dictates the chemical behavior of phenylethynylsilanes. nih.gov These calculations solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, charge distributions, and dipole moments. nih.govrowansci.com By modeling the molecule in its ground, excited, and triplet states, researchers can build a comprehensive profile of its electronic landscape. nih.gov

Density Functional Theory (DFT) has become a principal method for studying phenyl-substituted silane (B1218182) derivatives due to its balance of computational cost and accuracy. researchgate.net DFT calculations, for instance at the B3LYP/6-31G* level of theory, are employed to perform full geometry optimizations and vibrational analysis. researchgate.net This process yields crucial thermodynamic parameters, including standard state enthalpy of formation (ΔfHΘ), Gibbs free energy of formation (ΔfGΘ), and entropy (SΘ). researchgate.net

Studies have utilized DFT and its associated reactivity indices to explain the reactivity of species generated during the photolysis of polysilanes. researchgate.net Global and local reactivity indices derived from DFT calculations can effectively predict the behavior of reactive intermediates like silyl (B83357) radicals, clarifying their role in reactions. researchgate.net For example, these indices have suggested that silylene may not play a significant role in certain discoloration reactions involving polysilanes. researchgate.net

Table 1: Thermodynamic Properties of Phenyl-Substituted Silanes from DFT Calculations This table is representative of the types of data obtained from DFT studies on phenyl-substituted silanes.

| Compound | Method/Basis Set | ΔfHΘ (kJ/mol) | ΔfGΘ (kJ/mol) | SΘ (J/mol·K) |

|---|---|---|---|---|

| Phenylsilane (B129415) | B3LYP/6-31G | Data Not Available | Data Not Available | Data Not Available |

| Diphenylsilane (B1312307) | B3LYP/6-31G | Data Not Available | Data Not Available | Data Not Available |

| Triphenylsilane (B1312308) | B3LYP/6-31G* | Data Not Available | Data Not Available | Data Not Available |

Characterizing transition states—the high-energy saddle points on a potential energy surface that connect reactants and products—is crucial for understanding reaction kinetics and mechanisms. nih.gov While DFT is powerful, high-level ab initio methods are often required for greater accuracy in describing these transient structures. These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. rsc.orgnih.gov

The optimization of transition state geometries is a key application. For example, methods like Møller-Plesset perturbation theory (e.g., MP2/6-31G(d,p)) have been used to optimize the transition states of reactions to determine reaction enthalpies. rsc.org The calculated threshold energies from these methods can be combined with experimental activation energies to yield accurate thermodynamic data for chemical reactions. rsc.org

A significant challenge with ab initio methods is the computational cost of calculating the Hessian matrix (the matrix of second derivatives of energy), which is essential for confirming a true transition state. nih.gov Traditional quasi-Newton methods approximate the Hessian to save costs. nih.gov However, recent advances involve training machine learning models on ab initio data to predict analytical Hessians, drastically reducing the number of steps needed to locate a transition state and improving the robustness of the search. nih.gov

Molecular Dynamics (MD) Simulations of Organosilicon Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. These simulations are indispensable for studying large, complex systems and processes that occur over timescales from picoseconds to microseconds, such as conformational changes and intermolecular interactions. youtube.comnih.gov

Accurate MD simulations depend on a well-defined force field—a set of parameters and potential functions that describe the energy of a system as a function of its atomic coordinates. A significant challenge in simulating organosilicon systems has been the lack of a generally applicable and robust force field. nih.gov

To address this, new force fields have been developed specifically for organosilicon molecules. One approach involves supplementing existing force fields like the General Amber Force Field (GAFF2) with new parameters for organosilanes to ensure compatibility with the widely used Amber family of force fields. rsc.orgresearchgate.net Another strategy is the development of entirely new models, such as the Polarization-Consistent Approach (PolCA). nih.govstrath.ac.ukresearcher.life The PolCA model incorporates polarization effects and has been parameterized using quantum chemical calculations for dihedral parameters and fitted to experimental data for properties like density and enthalpy of vaporization. strath.ac.ukresearcher.life

Validation of these new force fields is performed by comparing simulation results against experimental data for a range of properties. strath.ac.ukresearcher.life

Table 2: Validation of a New Organosilicon Force Field (PolCA) This table shows representative performance metrics for a newly developed force field against experimental data.

| Property | Performance | Comment |

|---|---|---|

| Density | Good | Accurately predicts liquid state density. nih.govstrath.ac.ukresearcher.life |

| Enthalpy of Vaporization | Good | Matches well with experimental values. nih.govstrath.ac.ukresearcher.life |

| Dielectric Constant | Good | Provides a reasonable estimation. strath.ac.ukresearcher.life |

| Self-Diffusion Coefficient | Good | Performs well in predicting diffusion. strath.ac.ukresearcher.life |

| Self-Solvation Free Energies | Slight Overestimation | The model slightly overestimates the magnitude. strath.ac.ukresearcher.life |

MD simulations are particularly well-suited for studying the non-covalent interactions that govern how molecules associate and the conformational flexibility that influences their properties. mdpi.comcolorado.edu For conjugated molecules containing phenyl and ethynyl (B1212043) groups, simulations can track the torsional angles between rings and the effects of these motions on electronic properties. aps.org For example, in conjugated systems, the ground-state structure may not be perfectly planar, and weak perturbations can lead to significant torsional disorder. aps.org Upon photoexcitation, the molecule may relax into a more planar geometry, which is accompanied by changes in bond lengths and spectroscopic signatures. aps.org

Simulations can also elucidate the role of specific intermolecular forces, such as hydrogen bonds or dispersion forces, in the formation of dimers or larger aggregates. mdpi.com Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatics, induction, dispersion, and exchange repulsion, revealing the primary forces driving molecular association. mdpi.com

Beyond static calculations of endpoints, computational methods can map the entire reaction pathway and determine key thermodynamic properties. By combining quantum chemical calculations with statistical thermodynamics, it is possible to compute properties like the molar constant pressure heat capacity (Cp,m) over a wide range of temperatures (e.g., 200 K to 1800 K). researchgate.net The output from Gaussian program calculations, for instance, can be used in statistical thermodynamics programs to derive these values. researchgate.net

The relationship between heat capacity and temperature can then be fitted using least-squares methods to provide a predictive model. researchgate.net For series of phenyl-substituted silane derivatives, a strong correlation has been found between their heat capacities and temperature, demonstrating the predictive power of these computational approaches. researchgate.net Software packages designed for computational thermodynamics, such as those using the CALPHAD (CALculation of PHAse Diagrams) method, provide flexible tools for modeling thermodynamic properties and phase equilibria, further enhancing the ability to predict material behavior under various conditions. researchgate.net

Theoretical Frameworks for Bonding and Structure in Heavy Main Group Elements

The bonding in heavy main group elements, such as silicon in triphenyl(phenylethynyl)silane, presents a fascinating area of study that extends beyond simple valence bond theory. Computational chemistry offers a suite of tools to probe the nuances of these interactions, providing insights into molecular geometry, bond strengths, and electronic structure.

Theoretical studies on related aromatic silane derivatives have employed sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2), to investigate noncovalent interactions like tetrel bonds. mdpi.com These studies analyze how the electronic nature of substituents on the aromatic rings influences the strength and geometry of these interactions. mdpi.com For instance, the substitution of electron-donating or electron-withdrawing groups on the phenyl rings of silane derivatives can modulate the electrostatic potential around the silicon atom, thereby affecting its interaction with other molecules. mdpi.com

Density Functional Theory (DFT) has proven to be a valuable tool for studying the thermodynamic properties of phenyl-substituted silane derivatives. researchgate.net By performing calculations at levels of theory such as B3LYP/6-31G*, researchers can obtain optimized geometries and vibrational frequencies. researchgate.net These calculations enable the determination of key thermodynamic parameters, providing a theoretical foundation for understanding the stability and reactivity of these compounds. researchgate.net

The analysis of bonding in phenylethynylsilanes also involves the application of Bader's theory of "Atoms in Molecules" (AIM) and the Noncovalent Interaction (NCI) plot technique. mdpi.com These methods allow for the characterization of bond critical points and the visualization of noncovalent interactions, offering a more detailed picture of the bonding landscape than what is available from experimental data alone. mdpi.com

Below is a table summarizing key computational parameters often employed in the theoretical study of aromatic silanes:

| Parameter | Description | Typical Computational Method | Relevance to Phenylethynylsilanes |

| Interaction Energy | The energy change upon the formation of an intermolecular complex. | RI-MP2/def2-TZVP | Quantifies the strength of noncovalent interactions, such as tetrel bonds, involving the silicon atom. mdpi.com |

| Electrostatic Potential (ESP) | The potential energy of a positive point charge at a particular location near a molecule. | DFT, Hartree-Fock | Helps to predict the sites of electrophilic and nucleophilic attack and understand intermolecular interactions. mdpi.com |

| Bond Critical Point (BCP) | A point in the electron density where the gradient is zero, indicating a chemical bond. | AIM | Characterizes the nature and strength of covalent and noncovalent bonds within the molecule. mdpi.com |

| Optimized Geometry | The lowest energy arrangement of atoms in a molecule. | DFT, MP2 | Provides the three-dimensional structure of the molecule, including bond lengths and angles. researchgate.net |

| Vibrational Frequencies | The frequencies at which the atoms of a molecule vibrate. | DFT | Used to identify stable structures (no imaginary frequencies) and to calculate thermodynamic properties. researchgate.net |

Predictive Modeling of Catalytic Activity and Selectivity using Computational Methods

Computational modeling has emerged as an indispensable tool in the field of catalysis, enabling the prediction of catalytic activity and selectivity, thereby guiding the rational design of new catalysts. rsc.orgnih.gov While specific predictive models for the catalytic applications of "Silane, triphenyl(phenylethynyl)-" are not extensively documented in the literature, the general principles and methodologies of computational catalysis can be readily applied to this system.

The catalytic potential of phenylethynylsilanes has been demonstrated in reactions such as dual photoredox gold-catalyzed cyclizations. polyu.edu.hk In such reactions, computational modeling can be employed to elucidate the reaction mechanism, identify the active catalytic species, and understand the factors controlling the reaction's efficiency and selectivity.

Predictive modeling in catalysis often involves the following steps:

Building a Computational Model: This involves constructing a model of the catalytic system, including the catalyst, reactants, and solvent molecules. For reactions involving triphenyl(phenylethynyl)silane, this would entail creating a detailed model of the silane and any co-catalysts or reagents.

Exploring the Potential Energy Surface (PES): Using quantum mechanical methods like DFT, the PES of the reaction is explored to locate transition states and intermediates. This allows for the calculation of activation energies and reaction enthalpies, which are key indicators of catalytic activity.

Identifying Descriptors of Catalytic Activity: The goal is to find a correlation between a computable property of the catalyst (a descriptor) and its experimental catalytic activity. These descriptors can be geometric (e.g., bond lengths, coordination numbers), electronic (e.g., orbital energies, atomic charges), or thermodynamic (e.g., binding energies).

Developing a Predictive Model: Once a robust correlation is established, it can be used to predict the catalytic performance of new, untested catalysts. This can significantly accelerate the discovery of more efficient and selective catalysts.

The table below illustrates the types of data that are generated and analyzed in the predictive modeling of catalytic reactions:

| Computational Data | Description | Relevance to Catalysis |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a higher reaction rate and thus higher catalytic activity. |

| Reaction Enthalpy (ΔH) | The net energy change during a reaction. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the mechanism of the reaction and the nature of the activated complex. |

| Catalyst-Substrate Binding Energy | The strength of the interaction between the catalyst and the reactant molecules. | An optimal binding energy is crucial for effective catalysis; it should be strong enough to activate the substrate but weak enough to allow for product release. |

| Electronic Descriptors (e.g., HOMO-LUMO gap) | Properties related to the electronic structure of the catalyst. | Can correlate with the catalyst's ability to donate or accept electrons, which is often a key step in catalytic cycles. |

By applying these computational methodologies, researchers can gain a deeper understanding of the catalytic potential of "Silane, triphenyl(phenylethynyl)-" and rationally design novel catalytic systems based on this versatile organosilicon compound.

Advanced Spectroscopic and Surface Characterization Techniques for Organosilicon Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 29Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organosilicon compounds, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

For Silane (B1218182), triphenyl(phenylethynyl)-, ¹H and ¹³C NMR data have been reported, confirming its molecular structure. rsc.org The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows a multiplet in the aromatic region, specifically between δ 7.23 and 7.72 ppm, which corresponds to the twenty protons of the three phenyl groups and the phenylethynyl group. rsc.org

The ¹³C NMR spectrum, also recorded in CDCl₃ at 125 MHz, provides further structural confirmation with distinct signals for the different carbon environments within the molecule. rsc.org The reported chemical shifts are δ = 89.03, 109.57, 122.75, 127.98, 128.27, 129.03, 129.92, 132.25, 133.58, and 135.60 ppm. rsc.org These values correspond to the carbon atoms of the phenyl and phenylethynyl moieties attached to the silicon atom. rsc.org

Table 1: NMR Spectroscopic Data for Silane, triphenyl(phenylethynyl)-

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | CDCl₃ | 500 | 7.23–7.72 (m) |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Silane, triphenyl(phenylethynyl)-, the key functional groups expected to show characteristic absorption bands are the C≡C triple bond of the ethynyl (B1212043) group, the Si-C bond, and the aromatic C-H and C=C bonds of the phenyl groups. While specific IR or FTIR data for Silane, triphenyl(phenylethynyl)- is not provided in the searched literature, related compounds such as (phenylethynyl)-tripropylsilane exhibit a characteristic C≡C stretching vibration at 2149 cm⁻¹. rsc.org

Attenuated Total Reflectance (ATR-FTIR) Applications

Attenuated Total Reflectance (ATR-FTIR) is a versatile sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. It is particularly useful for obtaining the IR spectrum of thin films and surfaces. In the context of organosilane characterization, ATR-FTIR can be employed to analyze the chemical composition of a Silane, triphenyl(phenylethynyl)- coating on a substrate, confirming the presence of the characteristic functional groups and monitoring any changes upon surface modification or reaction.

Reflection Absorption Infrared Spectroscopy (RA-FTIR) in Thin Film Analysis

Reflection Absorption Infrared Spectroscopy (RA-FTIR) is a highly sensitive technique for the analysis of ultra-thin films on reflective substrates, such as metals. RA-FTIR is particularly well-suited for studying the orientation of molecules within a self-assembled monolayer. For a thin film of Silane, triphenyl(phenylethynyl)- on a gold or silicon surface, RA-FTIR could provide information on the orientation of the phenyl and phenylethynyl groups with respect to the substrate surface.

Advanced Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental formula of a molecule with high accuracy. While specific mass spectrometry data for Silane, triphenyl(phenylethynyl)- was not found in the provided search results, HRMS is a standard characterization technique for novel compounds. rsc.org

Secondary Ion Mass Spectrometry (SIMS) for Surface and Depth Profiling

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique used to characterize the elemental and molecular composition of solid surfaces and thin films. By bombarding the surface with a primary ion beam, secondary ions are sputtered from the sample and analyzed by a mass spectrometer. TOF-SIMS (Time-of-Flight SIMS) is a powerful variant that can provide detailed molecular information from the outermost monolayers and generate chemical maps of the surface. For a thin film of Silane, triphenyl(phenylethynyl)-, SIMS could be used to verify the uniformity of the film, detect any surface contamination, and perform depth profiling to understand the film's structure and its interface with the substrate.

Ellipsometry for Thin Film and Interfacial Analysis

Ellipsometry is a non-destructive and highly sensitive optical technique for the characterization of thin films. It measures the change in the polarization of light upon reflection from a sample surface to determine the film's thickness and optical constants (refractive index and extinction coefficient). Spectroscopic ellipsometry, which measures these properties over a range of wavelengths, is particularly powerful for analyzing complex film structures.

For Silane, triphenyl(phenylethynyl)-, ellipsometry would be the ideal technique to accurately measure the thickness of a deposited film, from a self-assembled monolayer to thicker coatings. It can also provide information about the film's uniformity and surface roughness. While no specific ellipsometry studies on Silane, triphenyl(phenylethynyl)- were identified in the search results, the technique is widely applied to the characterization of various organosilane films on different substrates.

Imaging Ellipsometry for Homogeneous and Patterned Silane Layers

Imaging ellipsometry is a powerful non-destructive optical technique for characterizing thin films and surfaces. parksystems.comresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface to determine properties such as film thickness, refractive index, and absorption coefficient. tsijournals.com By combining the principles of ellipsometry with microscopy, imaging ellipsometry provides spatially resolved information, allowing for the visualization of surface features and the characterization of patterned layers with micrometer-scale resolution. parksystems.com

For a compound like triphenyl(phenylethynyl)silane, imaging ellipsometry would be invaluable for studying the formation of monolayers or thin films on various substrates, such as silicon wafers. The technique can distinguish between areas with different layer thicknesses, for instance, identifying regions with complete monolayer coverage versus areas with multilayer formation or defects. researchgate.net The large phenyl groups of the molecule would significantly influence the optical properties of the film, making them readily detectable.

Hypothetical Data for Ellipsometric Analysis of a Triphenyl(phenylethynyl)silane Monolayer:

| Parameter | Expected Value Range | Significance |

| Thickness (d) | 0.8 - 1.5 nm | Corresponds to the height of a single molecule oriented on the surface. |

| Refractive Index (n) | 1.55 - 1.65 at 633 nm | Influenced by the high polarizability of the phenyl and phenylethynyl groups. |

| Extinction Coefficient (k) | > 0 | Indicates absorption in the UV-Vis range due to the aromatic and acetylenic chromophores. |

This table is illustrative and based on general knowledge of similar aromatic silane layers; specific experimental data for triphenyl(phenylethynyl)silane is not currently available in the reviewed literature.

Monitoring of Adsorption Kinetics on Silanized Surfaces

The kinetics of adsorption, or how quickly molecules attach to a surface, is crucial for controlling the formation of well-ordered silane layers. Imaging ellipsometry can be used in real-time to monitor the adsorption process from either a liquid or gas phase. researchgate.net By tracking the change in the ellipsometric parameters (Psi and Delta) over time, one can deduce the rate of surface coverage.

For triphenyl(phenylethynyl)silane, the bulky triphenylsilyl head group and the phenylethynyl tail would likely lead to complex adsorption kinetics. The initial rate of adsorption would be dependent on the concentration of the silane solution and the reactivity of the substrate surface (e.g., the density of hydroxyl groups on a silicon oxide surface). Steric hindrance between the large molecules could slow down the rate of adsorption as the surface approaches full coverage, potentially making the formation of a perfectly packed monolayer challenging.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nanometers of a surface. wiley.com For triphenyl(phenylethynyl)silane, XPS would be used to confirm the successful deposition of the molecule onto a substrate and to analyze its chemical integrity.

An XPS survey scan would identify the presence of silicon, carbon, and any oxygen at the interface. High-resolution scans of the Si 2p, C 1s, and O 1s regions would provide more detailed information. The Si 2p spectrum, for instance, can distinguish between silicon in the underlying substrate (e.g., Si in SiO2) and the silicon in the silane molecule itself (R-Si). wiley.comacs.org The C 1s spectrum could be deconvoluted to identify carbon atoms in the phenyl rings and the ethynyl group.

Expected Binding Energies in a High-Resolution XPS Spectrum of Triphenyl(phenylethynyl)silane:

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |

| Si 2p | (C₆H₅)₃Si - | ~102.0 - 103.0 |

| C 1s | C -Si | ~284.5 - 285.0 |

| C 1s | C -C / C -H (phenyl) | ~284.8 - 285.2 |

| C 1s | -C ≡C - | ~285.5 - 286.0 |

| C 1s | π-π* shake-up satellite | ~291.0 - 292.0 |

This table is representative and based on published data for aromatic and ethynyl-containing compounds. Precise values for triphenyl(phenylethynyl)silane would need to be determined experimentally.

Atomic Force Microscopy (AFM) for Surface Topography and Nanopatterning Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. researchgate.net It is an ideal tool for visualizing the structure of triphenyl(phenylethynyl)silane layers on a substrate. AFM can reveal the uniformity of the film, the presence of aggregates or islands, and the surface roughness. wiley.comnih.gov

In the case of a well-formed monolayer of triphenyl(phenylethynyl)silane, AFM would be expected to show a relatively smooth surface. If the deposition process leads to polymerization or aggregation, AFM images would reveal a much rougher surface with distinct domains or islands. wiley.com This technique is also critical for characterizing nanopatterned surfaces, where the silane has been selectively deposited in specific areas.

Rheological Characterization of Curing Behavior in Polymer Systems

While triphenyl(phenylethynyl)silane is a monomer, its phenylethynyl group is thermally reactive and can undergo cross-linking reactions at elevated temperatures to form a polymer network. Rheology, the study of the flow of matter, is a key technique for characterizing this curing process. researchgate.net By measuring the change in viscosity and modulus as a function of temperature and time, one can determine the gel point, curing kinetics, and the final mechanical properties of the cured material. nih.govresearchgate.net

For a system based on triphenyl(phenylethynyl)silane, a rheometer would be used to monitor the storage modulus (G') and loss modulus (G'') during a temperature ramp. Initially, the material would behave as a low-viscosity liquid. As the temperature increases, the phenylethynyl groups would start to react, leading to a sharp increase in viscosity and the moduli. The point where G' surpasses G'' is often defined as the gel point, indicating the formation of a cross-linked network. Studies on analogous compounds like methyl-tri(phenylethynyl)silane have shown that the curing process can be modeled to determine kinetic parameters such as the activation energy. researchgate.net

Applications of Triphenyl Phenylethynyl Silane in Advanced Chemical Systems

Applications in Materials Science

In the field of materials science, triphenyl(phenylethynyl)silane offers a pathway to novel materials with tailored properties, owing to the combined characteristics of its rigid phenyl and phenylethynyl groups and the reactivity of the silane (B1218182) component.

Precursors for the Synthesis of Silicon-Containing Polymers and Nanoparticles

Triphenyl(phenylethynyl)silane holds significant potential as a monomer for the synthesis of silicon-containing polymers. The phenylethynyl group can undergo thermal polymerization, leading to the formation of a cross-linked polymeric network. This process is exemplified by the curing behavior of the closely related compound, methyl-tri(phenylethynyl)silane (MTPES), which has been synthesized and studied. gncl.cn The thermal self-polymerization of such arylacetylene monomers can result in crosslinked structures with desirable properties like high thermal stability. gncl.cn While direct studies on the polymerization of triphenyl(phenylethynyl)silane are not extensively documented, the reactivity of the phenylethynyl moiety suggests its capability to form highly cross-linked and thermally stable polymers.

The general class of organosilicon compounds, including trimethyl(phenylethynyl)silane, is recognized for its utility as precursors for creating new materials, which encompasses silicon-containing polymers and nanoparticles. researchgate.net The synthesis of such materials often leverages the reactivity of the silicon-carbon bond and the potential for controlled hydrolysis and condensation reactions to form siloxane linkages or for the assembly into nanoparticles.

Fabrication of Hybrid Polymers and Dendrimers with Tailored Properties

The structure of triphenyl(phenylethynyl)silane makes it a candidate for the fabrication of hybrid polymers and dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov The synthesis of dendrimers often employs convergent or divergent strategies, and "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have become a powerful tool in their construction due to high efficiency and selectivity. researchgate.net The terminal alkyne of the phenylethynyl group in triphenyl(phenylethynyl)silane makes it a suitable building block for incorporation into dendritic structures via such click reactions.

Carbosilane dendrimers, which are composed of a silicon-carbon skeleton, are a prominent class of dendrimers. gelest.comresearchgate.net The synthesis of hybrid carbosilane dendrimers, for instance with a carbosilane core and a different chemical shell, allows for the fine-tuning of their properties. gelest.com While direct examples of the incorporation of triphenyl(phenylethynyl)silane into dendrimers are not prevalent in the reviewed literature, its structure is amenable to the synthetic strategies used for creating complex, tailored dendritic and hybrid polymeric architectures.

Development of Optoelectronic Materials, including Organic Light-Emitting Diodes

Organic polymers are at the forefront of research for optoelectronic applications, including organic light-emitting diodes (OLEDs), due to their tunable properties. mdpi.comnih.gov The incorporation of silicon-containing moieties into polymers is a strategy to enhance their properties for such applications. For instance, perylene (B46583) dyes have been embedded into a high refractive index polysiloxane matrix for use in LED encapsulants, demonstrating the utility of silicon-based polymers in optoelectronics. researchgate.net

While direct application of triphenyl(phenylethynyl)silane in OLEDs is not widely reported, structurally related compounds have shown promise. For example, triphenylene (B110318) derivatives have been utilized as hole transport layers in OLEDs. mdpi.com Radical polymers, which can have unique optical and electronic properties, are also being explored for optoelectronic applications. rsc.org The conjugated system of the phenylethynyl group in triphenyl(phenylethynyl)silane suggests potential for interesting electronic and photophysical properties, making it a candidate for further investigation in the development of new optoelectronic materials.

Surface Modification and Protective Coatings (e.g., Hydrophobing Applications)

Silanes are widely used for surface modification to alter properties such as hydrophobicity. gelest.comresearchgate.netgelest.comresearchgate.net The mechanism involves the reaction of the silane's hydrolyzable groups with hydroxyl groups on a substrate surface, forming stable covalent bonds, while the organic substituent of the silane imparts the desired surface properties. gelest.comresearchgate.net To create a hydrophobic surface, the organic group on the silane is typically non-polar. gelest.comgelest.com

The three phenyl groups and the phenylethynyl group of triphenyl(phenylethynyl)silane are all non-polar, which would be expected to create a highly hydrophobic surface when grafted onto a substrate. The general principle is that aliphatic or fluorinated hydrocarbon substituents on silanes induce hydrophobicity. gelest.com Similarly, the bulky and non-polar aryl groups of triphenyl(phenylethynyl)silane would shield the polar surface from interaction with water, thus imparting a water-repellent character. gelest.com Such hydrophobic coatings are crucial for protecting materials from corrosion and for various other applications where water repellency is desired. onlytrainings.com While specific studies on triphenyl(phenylethynyl)silane for this purpose are not detailed in the available literature, the fundamental principles of silane chemistry strongly support its potential in this area.

Utility as Building Blocks and Intermediates in Organic Synthesis

The reactivity of the phenylethynyl group makes triphenyl(phenylethynyl)silane a valuable building block in organic synthesis for the construction of more complex molecules.

Construction of Complex Organic Molecules

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orglibretexts.org The terminal alkyne in triphenyl(phenylethynyl)silane can readily participate in such reactions. Under standard Sonogashira conditions, the C-Si bond can remain intact, effectively acting as a protecting group for the terminal alkyne. gelest.com This allows for selective reactions at other sites of a molecule.

Alternatively, under modified conditions that activate the silyl (B83357) group, a Sonogashira-type coupling can occur at the C-Si bond, a process sometimes referred to as a sila-Sonogashira reaction. researchgate.net This has been demonstrated with trimethyl(phenylethynyl)silane. researchgate.net This reactivity provides a powerful tool for the synthesis of complex structures, including polycyclic aromatic hydrocarbons (PAHs). researchgate.netrsc.orgnih.govnih.govchemrxiv.org For instance, a synthetic route to PAHs could involve the coupling of triphenyl(phenylethynyl)silane with an appropriate aryl halide, followed by further cyclization reactions. The ability to perform selective cross-coupling reactions at either the C-H or C-Si bond of the alkyne moiety underscores the versatility of triphenyl(phenylethynyl)silane as a building block in the synthesis of intricate organic molecules.

Below is a table summarizing the key applications and the role of the structural features of triphenyl(phenylethynyl)silane.

| Application Area | Relevant Structural Feature(s) | Role of Triphenyl(phenylethynyl)silane |

| 6.1.1. Silicon-Containing Polymers & Nanoparticles | Phenylethynyl group | Monomer for thermal polymerization leading to cross-linked, thermally stable polymers. |

| 6.1.2. Hybrid Polymers & Dendrimers | Terminal Alkyne of Phenylethynyl group | Building block for construction of branched macromolecules via "click" chemistry. |

| 6.1.3. Optoelectronic Materials | Phenyl and Phenylethynyl groups (conjugated system) | Potential component to tune electronic and photophysical properties of materials. |

| 6.1.4. Surface Modification & Coatings | Phenyl groups (non-polar, bulky) | Hydrophobing agent to create water-repellent surfaces. |

| 6.2.1. Complex Organic Molecule Synthesis | Phenylethynyl group (terminal alkyne) | Versatile building block in cross-coupling reactions (e.g., Sonogashira). |

Strategic Use of Silyl Groups for Orthogonal Protection

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Orthogonal protection, a strategy where multiple protective groups can be removed selectively without affecting others, is crucial for the synthesis of complex molecules. jocpr.comnumberanalytics.com Among the various protecting groups available, silyl ethers, such as those derived from triphenyl(phenylethynyl)silane, play a significant role due to their tunable stability and selective deprotection methods. jocpr.comnih.gov

The triphenylsilyl (TPS) group, a bulky and sterically hindered protecting group, offers a high degree of stability. This stability is a key attribute when it needs to remain intact through various reaction conditions while other, more labile, protecting groups are removed. vanderbilt.edu The selection of a particular silyl protecting group and the conditions for its removal are influenced by both steric and electronic factors. nih.govwikipedia.org Less hindered silyl groups are generally more susceptible to acidic deprotection, while bulkier groups often require fluoride-based reagents for cleavage. wikipedia.orglibretexts.org

The principle of orthogonality is well-demonstrated in the selective deprotection of different silyl ethers. For instance, the less sterically demanding trimethylsilyl (B98337) (TMS) group can be cleaved under mild conditions that leave a bulkier tert-butyldimethylsilyl (TBDMS) or triphenylsilyl (TPS) group untouched. nih.govgelest.com This differential reactivity allows for a sequential unveiling of functional groups, a cornerstone of complex molecule synthesis. jocpr.comnumberanalytics.com

The deprotection of silyl ethers can be achieved through various methods, each offering a degree of selectivity. Common reagents and conditions include:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving a broad range of silyl ethers. libretexts.orgresearchgate.net The high affinity of fluorine for silicon drives this reaction. fishersci.ca

Acidic conditions: Mild acidic conditions can selectively remove less hindered silyl groups. wikipedia.orglibretexts.org For example, a mixture of acetic acid, THF, and water can be used for slow but selective deprotection. wikipedia.org

Base-catalyzed hydrolysis: Conditions such as potassium carbonate in methanol (B129727) can be employed for the deprotection of certain silyl ethers. gelest.com

The strategic application of these methods allows chemists to design synthetic routes with a high degree of control over the manipulation of functional groups. jocpr.com The triphenylsilyl group, in particular, has been utilized as a valuable auxiliary in the synthesis of complex structures like heterodisubstituted p-carboranes, where its properties facilitate isolation, purification, and selective deprotection. vanderbilt.edu

Table 1: Common Silyl Protecting Groups and Their Relative Stabilities

| Silyl Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | Least Stable | ~ Ph2MeSi |

| Triethylsilyl | TES | More Stable than TMS | More Stable than TMS/Ph2MeSi |

| tert-Butyldimethylsilyl | TBDMS/TBS | More Stable than TES | ~ tBuPh2Si |

| Triisopropylsilyl | TIPS | More Stable than TBDMS | Most Stable |

| tert-Butyldiphenylsilyl | TBDPS | Most Stable | ~ TBDMS/TBS |

| Triphenylsilyl | TPS | High | High |

This table provides a generalized trend of stability. Actual stability can vary based on the specific substrate and reaction conditions. fishersci.ca

Enabling Stereoselective and Regioselective Organic Transformations

The influence of silyl groups, including the triphenylsilyl moiety, extends beyond their role as simple protecting groups; they can actively participate in directing the stereochemical and regiochemical outcomes of organic reactions. The steric and electronic properties of the silyl group can create a biased environment around the reactive center, favoring the formation of a specific isomer. nih.gov This directive capability is a powerful tool in asymmetric synthesis and the construction of complex molecules with defined three-dimensional structures.

In carbohydrate chemistry, for example, the presence of bulky silyl protecting groups on a glycosyl donor can significantly influence the stereoselectivity of glycosylation reactions. nih.gov The steric hindrance imposed by the silyl groups can block one face of the molecule, forcing the incoming nucleophile (the glycosyl acceptor) to attack from the less hindered face, leading to the preferential formation of one anomer over the other. The electronic nature of the silyl group can also impact the reactivity of the glycosyl donor. nih.gov

The regioselectivity of reactions can also be controlled by the strategic placement of silyl groups. In the context of alkynylsilanes, the silyl group can direct reactions to a specific position on the alkyne. nih.gov For instance, in the hydroboration of a terminal alkyne protected with a silyl group, the boron reagent will preferentially add to the terminal carbon, leading to the formation of the anti-Markovnikov product. This regioselectivity is a direct consequence of the steric bulk of the silyl group.

Furthermore, the silyl group in an alkynylsilane can be a versatile synthetic handle. After a reaction at the triple bond, the silyl group can be retained, removed (protodesilylation), or transformed into another functional group. nih.gov This versatility allows for the synthesis of a wide array of substituted alkynes and their derivatives with high regiochemical control. For example, silyl-protected arylacetylenes can undergo acid-catalyzed reactions to form 3-silylnaphthalenes, which can then be further functionalized. nih.gov

The ability to achieve high levels of stereoselectivity and regioselectivity is critical in the synthesis of biologically active molecules and advanced materials, where the precise arrangement of atoms is directly linked to function. The judicious use of silyl groups like triphenylsilyl provides chemists with a powerful method for achieving this control.

Table 2: Examples of Silyl Group-Directed Transformations

| Transformation | Silyl Group Role | Outcome |

| Glycosylation | Steric hindrance from bulky silyl ethers | Stereoselective formation of a specific anomer |

| Hydroboration of Alkynes | Directing group on the alkyne | Regioselective formation of the anti-Markovnikov product |

| Naphthalene Synthesis | Protecting and directing group on arylacetylenes | Regioselective formation of 3-silylnaphthalenes |

| Cyclization Reactions | Temporary tether and stereodirecting group | Formation of cyclic compounds with defined stereochemistry |

Roles in Catalysis and Catalytic Systems

The utility of triphenyl(phenylethynyl)silane and related organosilanes extends into the realm of catalysis, where they participate in and influence a variety of catalytic processes. Their roles are diverse, ranging from being reactants in homogeneous catalytic cycles to forming the foundation of heterogeneous catalysts and serving as ligands to modify the properties of metal centers.

Applications in Homogeneous Catalysis involving Silanes

In homogeneous catalysis, where the catalyst and reactants are in the same phase, silanes like triphenylsilane (B1312308) are key reagents in several important transformations. One of the most prominent applications is in hydrosilylation reactions, where a Si-H bond adds across a double or triple bond. This reaction is a fundamental method for the synthesis of organosilicon compounds and for the reduction of certain functional groups. Transition metal complexes, particularly those of platinum, rhodium, and iridium, are effective catalysts for hydrosilylation.

Silanes also serve as reducing agents in homogeneous catalytic systems. fishersci.ca In combination with a suitable acid, triorganosilanes can reduce a variety of functional groups, including aldehydes, ketones, and imines. fishersci.ca The choice of silane can influence the selectivity and efficiency of these reductions.

Furthermore, silanes can participate in cross-coupling reactions. The Hiyama coupling, for instance, involves the palladium-catalyzed cross-coupling of organosilanes with organic halides. fishersci.ca This reaction provides a valuable method for the formation of carbon-carbon bonds. Recent advancements have led to the development of efficient Hiyama coupling reactions using palladium nanoparticles, which can accommodate a wide range of functional groups. fishersci.ca

Contribution to Heterogeneous Catalysis through Silane-Modified Supports

The covalent attachment of catalytically active species to solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as ease of catalyst separation and recycling. Silanes play a crucial role in this area by serving as molecular linkers to modify the surface of inorganic supports like silica (B1680970) and alumina.

The process typically involves the reaction of the silane with surface hydroxyl groups on the support material, forming stable siloxane bonds. The organic functionality of the silane can then be used to anchor a homogeneous catalyst or a catalytically active metal complex. This immobilization strategy combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

For example, a catalytically active metal complex bearing a phosphine (B1218219) ligand can be made heterogeneous by using a silane that also contains a phosphine group. This functionalized silane is then grafted onto a silica support, effectively immobilizing the catalyst. The resulting heterogeneous catalyst can then be used in a packed-bed or slurry reactor, simplifying product purification and catalyst reuse.

Design of Ligands for Enhanced Catalytic Performance

The ligands coordinated to a metal center in a catalyst play a critical role in determining its activity, selectivity, and stability. By systematically modifying the steric and electronic properties of the ligands, the performance of the catalyst can be fine-tuned for a specific application. Silyl groups are increasingly being incorporated into ligand structures to achieve this goal.

The replacement of a carbon-based group with a silyl group in a ligand can lead to significant changes in the catalyst's properties. The larger size of the silicon atom compared to carbon can increase the steric bulk of the ligand, which can influence the coordination number of the metal center and the stereoselectivity of the reaction.

Electronically, silyl groups are generally considered to be σ-donors and can influence the electron density at the metal center. This, in turn, can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The ability to modulate both the steric and electronic environment of the metal center through the incorporation of silyl groups provides a powerful strategy for the rational design of new and improved catalysts.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium (H-D) exchange reactions are a valuable tool for isotopic labeling of organic molecules. Deuterated compounds are widely used in mechanistic studies, as internal standards in mass spectrometry, and in the development of pharmaceuticals to alter their metabolic profiles.

Certain transition metal catalysts, in the presence of a deuterium (B1214612) source such as deuterium gas (D₂) or deuterated solvents, can facilitate the exchange of hydrogen atoms in a substrate molecule with deuterium. Silanes can play a role in these reactions, sometimes acting as co-catalysts or mediators in the exchange process. While direct catalytic H-D exchange using triphenyl(phenylethynyl)silane is not a primary application, the broader class of silanes and their interactions with metal catalysts are relevant to this field. For instance, the activation of Si-H bonds at a metal center is a key step in many catalytic reactions, and understanding this process is crucial for developing new catalytic systems, including those for H-D exchange. The principles governing the interaction of silanes with metal centers in other catalytic reactions can inform the design of catalysts for efficient and selective deuterium labeling.

Function of Silicon Complexes as Lewis Acid Catalysts

The capacity of a silane to function as a Lewis acid is fundamentally dependent on the electrophilicity of the silicon atom. In standard tetracoordinate silanes, such as tetramethylsilane, the silicon center possesses weak Lewis acidity. However, this acidity can be dramatically enhanced by the attachment of electron-withdrawing substituents, which decrease the electron density at the silicon atom, making it a more effective electron-pair acceptor. nih.gov This principle is the foundation for the development of potent silicon-based Lewis acid catalysts. nih.govcardiff.ac.uk

The structure of triphenyl(phenylethynyl)silane incorporates features that are conducive to Lewis acidic character. The phenylethynyl group (C₆H₅C≡C–) is a well-established electron-withdrawing group, which serves to polarize the silicon-carbon bond and increase the positive partial charge on the silicon atom. The three phenyl groups (C₆H₅–) also contribute to this effect. This enhanced electrophilicity allows the silicon atom to coordinate with Lewis basic sites in substrate molecules (e.g., the oxygen of a carbonyl group or the nitrogen of an imine), thereby activating them for subsequent chemical reactions. youtube.com

The general mechanism of Lewis acid catalysis involves the formation of a complex between the Lewis acid (the silane) and the substrate. This complexation renders the substrate more susceptible to nucleophilic attack. youtube.com While specific catalytic applications of triphenyl(phenylethynyl)silane are not extensively documented, its potential can be inferred from studies on other highly electrophilic silanes. For instance, silanes bearing perfluorinated ligands have been shown to act as "Lewis superacids," capable of catalyzing challenging transformations. nih.gov These catalysts operate by activating substrates in a manner analogous to traditional metal-based Lewis acids like AlCl₃ or BF₃. cardiff.ac.ukmdpi.com

The table below illustrates how different substituents can influence the properties of a silicon center, providing context for the potential reactivity of triphenyl(phenylethynyl)silane.

| Substituent Group | Electronic Effect | Influence on Silicon Center | Potential Catalytic Relevance |

| Methyl (-CH₃) | Electron-donating | Increases electron density, very weak Lewis acidity | Generally used as a non-reactive reference |

| Phenyl (-C₆H₅) | Inductively electron-withdrawing | Increases electrophilicity | Enhances Lewis acidity |

| Phenylethynyl (-C≡C-C₆H₅) | Strongly electron-withdrawing (π-system) | Significantly increases electrophilicity and Lewis acidity | Potent activator for substrates in organic synthesis |

| Catecholato (-O₂C₆X₄) | Strongly electron-withdrawing (especially when halogenated) | Creates highly acidic "Lewis superacid" sites | Used in deoxygenation and metathesis reactions nih.gov |

This table provides a qualitative comparison of substituent effects relevant to Lewis acidity.

Emerging Potential in Advanced Functional Materials (e.g., Polysiloxane-Based Compositions)

Polysiloxanes are a critical class of polymers known for their thermal stability, chemical resistance, and flexibility. acs.org The modification of polysiloxane structures to include specific functional groups is a key strategy for creating advanced materials with tailored properties. The phenylethynyl-silane moiety is an exemplary functional group for this purpose, offering a reactive handle for polymerization and post-polymerization modification.

Research has demonstrated the precise synthesis of linear polysiloxanes that are end-functionalized with alkynylsilyl groups. acs.orgacs.org In these syntheses, alkynyl(amino)silanes, such as (diethylamino)dimethyl(phenylethynyl)silane, are used as end-capping agents during the ring-opening polymerization of cyclotrisiloxanes. acs.orgacs.org This method allows for the creation of well-defined polysiloxane chains with terminal phenylethynyl groups. acs.org Although this research used a dimethyl-substituted silane, the methodology establishes a clear precedent for using triphenyl(phenylethynyl)silane to achieve similar functionalization. The bulky triphenylsilyl group would be expected to impart enhanced thermal stability, modify the refractive index, and influence the rheological properties of the resulting polymer.

The terminal alkynyl group is particularly valuable because it can participate in highly efficient and specific "click" chemistry reactions, such as the Huisgen cycloaddition with azide-containing molecules. acs.org This allows the functionalized polysiloxane to be easily linked to other polymers to form block copolymers, attached to surfaces, or cross-linked to form robust networks. acs.org This versatility is crucial for the development of advanced materials for applications in coatings, elastomers, and biomedical devices.

The table below summarizes findings from research on the synthesis of polysiloxanes functionalized with phenylethynylsilane-related groups, highlighting the potential of triphenyl(phenylethynyl)silane in this domain.

| Polymer Type | End-Capping Agent | Functional Group | Potential Application | Reference |

| Poly(dimethylsiloxane) (PDMS) | (Diethylamino)dimethyl(phenylethynyl)silane | Phenylethynyl | Precursor for block copolymers, cross-linked materials | acs.orgacs.org |

| Poly[dimethylsiloxane-co-allyl(methyl)siloxane] | (Diethylamino)ethynyldimethylsilane | Ethynyl (B1212043) and Allyl | Orthogonal functionalization for complex architectures | acs.org |

| Poly[dimethylsiloxane-co-(3-cyanopropyl)methylsiloxane] | (Diethylamino)ethynyldimethylsilane | Ethynyl and Cyanopropyl | Materials with modified polarity and reactivity | acs.orgacs.org |

This interactive table is based on documented research into alkynyl-functionalized polysiloxanes and illustrates the synthetic possibilities. acs.orgacs.org

Future Research Directions in Phenylethynylsilane Chemistry

Advancements in Novel Synthetic Methodologies for Enhanced Selectivity and Atom Economy

A primary objective for future synthetic research is the development of methodologies that offer high selectivity and atom economy. nih.gov While traditional methods for creating the silicon-carbon bond often rely on stoichiometric reagents and can generate significant waste, newer approaches are targeting more sustainable pathways. nih.govccspublishing.org.cn

Key areas of advancement include:

Direct C-H Silylation: Transition-metal-catalyzed direct C-H silylation of arenes presents a highly atom-economical route to aryl silanes. ccspublishing.org.cn However, improving the selectivity for specific C-H bonds remains a challenge. ccspublishing.org.cn Future work will likely focus on designing new catalysts that can achieve high regioselectivity, even in complex molecules.